molecular formula C8H12N2O2 B135731 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid CAS No. 247583-70-6

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B135731
CAS No.: 247583-70-6
M. Wt: 168.19 g/mol
InChI Key: ORGXAHHHNKMEBW-UHFFFAOYSA-N
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Description

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the first position, a propyl group at the fifth position, and a carboxylic acid group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with propyl bromide to introduce the propyl group at the fifth position. This is followed by the introduction of a carboxylic acid group at the third position through carboxylation reactions. The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Alkylation: Reacting pyrazole with propyl bromide in the presence of a base to form 1-propylpyrazole.

    Carboxylation: Introducing the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.

    Methylation: Adding the methyl group using methyl iodide or other methylating agents.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

    1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Contains a nitro group, which alters its chemical properties and reactivity.

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: An ester derivative with different solubility and reactivity.

Uniqueness: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, propyl group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGXAHHHNKMEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432506
Record name 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-70-6
Record name 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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